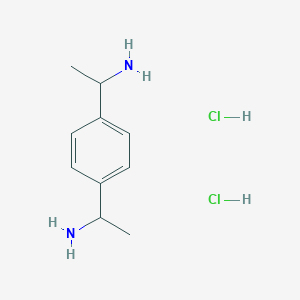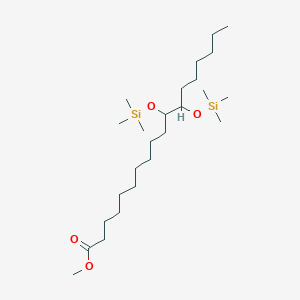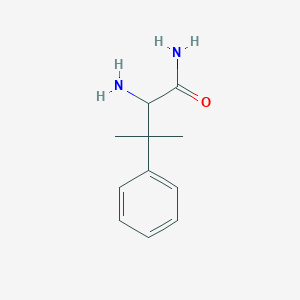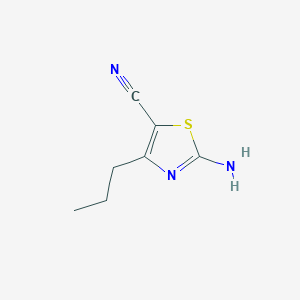![molecular formula C10H16ClN3O B12820423 [6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride: is a chemical compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyridine ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions. For instance, a halogenated pyridine derivative can react with morpholine under basic conditions to form the desired product.
Introduction of the Methanamine Group: The methanamine group is usually introduced through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Propriétés
Formule moléculaire |
C10H16ClN3O |
|---|---|
Poids moléculaire |
229.71 g/mol |
Nom IUPAC |
(6-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13;/h1-2,8H,3-7,11H2;1H |
Clé InChI |
JCDSCXUCCYAVDS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


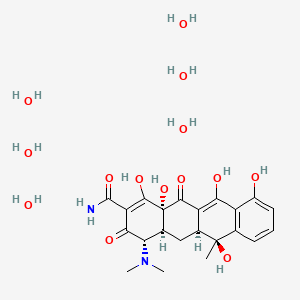

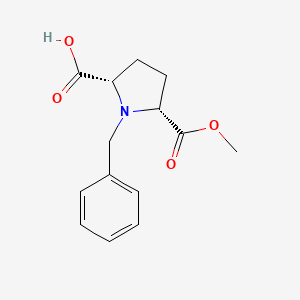
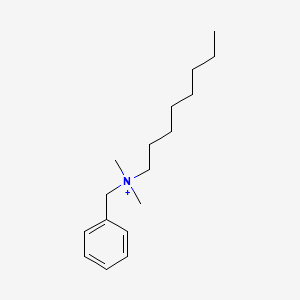
![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)
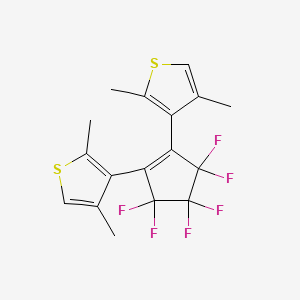
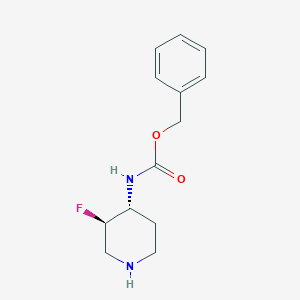
![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)
